N-[(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]prop-2-enamide

FGFR4 inhibition covalent kinase inhibitor structure–activity relationship

N-[(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]prop-2-enamide is a low-molecular-weight (218.21 g/mol) hybrid molecule combining a benzoxazolone core with an acrylamide warhead via a methylene spacer. The compound is primarily explored as a covalent inhibitor fragment for kinase targets, with publicly available bioactivity data indicating potent inhibition of fibroblast growth factor receptor 4 (FGFR4).

Molecular Formula C11H10N2O3
Molecular Weight 218.212
CAS No. 2361642-71-7
Cat. No. B2672928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]prop-2-enamide
CAS2361642-71-7
Molecular FormulaC11H10N2O3
Molecular Weight218.212
Structural Identifiers
SMILESC=CC(=O)NCC1=CC2=C(C=C1)OC(=O)N2
InChIInChI=1S/C11H10N2O3/c1-2-10(14)12-6-7-3-4-9-8(5-7)13-11(15)16-9/h2-5H,1,6H2,(H,12,14)(H,13,15)
InChIKeyRJJXRFWFIXAMHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]prop-2-enamide (CAS 2361642-71-7) – Scientific Procurement Evidence Profile


N-[(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]prop-2-enamide is a low-molecular-weight (218.21 g/mol) hybrid molecule combining a benzoxazolone core with an acrylamide warhead via a methylene spacer [1]. The compound is primarily explored as a covalent inhibitor fragment for kinase targets, with publicly available bioactivity data indicating potent inhibition of fibroblast growth factor receptor 4 (FGFR4) [2]. Its modest lipophilicity (XLogP3 = 0.8) and limited hydrogen-bond donor count (2) place it in a favorable property space for lead optimization [1].

Workflow Covalent inhibitor fragment library design
Target context FGFR4 kinase target engagement studies
Property space Supports CNS lead optimization context (low MW, moderate lipophilicity)

Why Substituting N-[(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]prop-2-enamide with Close-In Analogs Jeopardizes Experimental Reproducibility


Benzoxazolone derivatives are a privileged scaffold class, but minor structural variations can profoundly shift target selectivity and potency [1]. The presence of the methylene linker between the benzoxazolone core and the acrylamide warhead is not a trivial spacer; removal of this single carbon unit redirects inhibitory activity from FGFR4 (IC50 = 43 nM for the target compound) to xanthine oxidase (Ki = 820 nM for the des-methylene analog) [2]. Consequently, procurement of a generic 'benzoxazolone acrylamide' without verifying the exact structure risks acquiring a compound with entirely different biochemical reactivity and target engagement profile, invalidating the experimental model.

Target compound
Methylene spacer retains FGFR4 kinase engagement
vs
Des‑methylene analog
May shift inhibitory activity to xanthine oxidase; FGFR4 activity likely lost
Verified structure
Exact benzoxazolone-acrylamide with methylene bridge
vs
Generic benzoxazolone acrylamides
Minor linker or core modifications can invert target selectivity profile
Substitution without structure verification may lead to incompatible target engagement and confounded assay results.

N-[(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]prop-2-enamide: Quantitative Differentiation from Nearest Analogs


FGFR4 Inhibitory Potency: 43 nM IC50 vs. Structurally Proximal Des-Methylene Analog

The target compound inhibits recombinant human FGFR4 with an IC50 of 43 nM in a caliper mobility shift assay. In contrast, the des-methylene analog N-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)acrylamide, which lacks the methylene bridge, shows no detectable inhibition of FGFR4 at concentrations up to 10 µM in the same assay format [1]. This >230-fold difference demonstrates that the methylene spacer is critical for FGFR4 engagement and that the des-methylene variant cannot functionally substitute for the target compound in FGFR4-targeted studies.

FGFR4 potency
Head‑to‑head
IC50 43 nM (FGFR4)
vs
No inhibition ≤10 µM (des‑methylene)
Methylene spacer may be required for FGFR4 target engagement; des‑methylene analog unlikely to support FGFR4 studies.
>230‑fold difference; caliper mobility shift assay.
FGFR4 inhibition covalent kinase inhibitor structure–activity relationship

Target Engagement Selectivity: Methylene Spacer Determines Kinase vs. Oxidase Inhibition

The des-methylene analog N-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)acrylamide is a competitive inhibitor of bovine xanthine oxidase with a Ki of 820 nM [1]. In contrast, the target compound, which incorporates a methylene spacer, shows no inhibition of xanthine oxidase at 10 µM but potently inhibits FGFR4 [2]. This complete target-switch illustrates that the methylene linker is a decisive structural feature that redirects the compound's biochemical activity from an oxidase to a kinase, a selectivity that cannot be assumed for any in-class compound.

Target selectivity
Cross‑study
XO: no inhibition
FGFR4: IC50 43 nM
vs
XO: Ki 820 nM
FGFR4: inactive
Methylene linker may redirect biochemical activity from oxidase to kinase; analog selectivity profile not transferable.
Selectivity inverted; cross‑study evidence.
target selectivity xanthine oxidase FGFR4 kinase profiling

Physicochemical Profile: Superior Drug-Likeness Metrics vs. Bulkier Benzoxazolone Carboxamides

The target compound exhibits a topological polar surface area (TPSA) of 67.4 Ų, XLogP3 of 0.8, molecular weight of 218.21, and only 2 hydrogen-bond donors [1]. These values align closely with the CNS MPO (Multiparameter Optimization) favorable range (TPSA < 76 Ų, MW < 360, HBD ≤ 3) [2]. In contrast, the benzoxazolone carboxamide ARN14926 (acid ceramidase inhibitor) has a MW of 404.43 and a calculated TPSA of ~85 Ų, placing it outside the CNS drug-like space. The lower MW and TPSA of the target compound predict superior passive permeability and blood–brain barrier penetration, making it a more suitable starting point for CNS-targeted covalent inhibitor programs.

Physicochemical profile
Class‑level
218.21
Da
MW
67.4
Ų
TPSA
0.8
XLogP3
2
HBD
Lower MW and TPSA relative to larger benzoxazolone analogs may align with CNS MPO favorable ranges.
Computed properties; class‑level inference.
drug-likeness CNS MPO physicochemical properties lead optimization

N-[(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]prop-2-enamide: High-Confidence Application Scenarios


Selective FGFR4 Kinase Inhibition in Hepatocellular Carcinoma Models

The 43 nM IC50 against FGFR4 [1] supports the use of this compound as a starting point for developing selective FGFR4 inhibitors for hepatocellular carcinoma (HCC) research. Unlike pan-FGFR inhibitors that cause hyperphosphataemia due to FGFR1 off-target effects, the selectivity of this benzoxazolone-acrylamide scaffold can be exploited to design FGFR4-biased probes. Researchers should verify FGFR1 counter-screening data during optimization.

Covalent Fragment Library Design and Selectivity Profiling

The acrylamide warhead enables irreversible cysteine targeting, making the compound suitable for inclusion in covalent fragment libraries. Its demonstrated selectivity shift relative to the des-methylene analog [2] provides a model for how minor structural modifications can redirect covalent binding, useful for fragment-based drug discovery (FBDD) campaigns aimed at novel kinase targets.

CNS-Penetrant Covalent Probe Development

With favorable CNS MPO parameters (MW 218, TPSA 67.4 Ų, XLogP3 0.8) [3], this compound is an attractive core for developing brain-permeable covalent probes. Its low molecular weight allows substantial room for growing the molecule toward specific targets while maintaining CNS drug-like properties, reducing the risk of late-stage CNS exposure failures.

Application
Selection Property
Validation Focus
FGFR4-driven cancer models
Methylene‑spacer covalent inhibitor fragment
FGFR4 vs. FGFR1 selectivity; pathway‑response endpoints
Covalent fragment library screening
Acrylamide warhead with irreversible cysteine targeting
Structural selectivity model via methylene modification
CNS‑targeted lead optimization
Low MW and favorable CNS MPO‑aligned properties
Blood‑brain barrier permeability and CNS exposure model evaluation
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